REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([CH:12]([NH:15][C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:13][OH:14])=[CH:4][C:3]=1[Cl:20]>C(OCC)C.C(O)C>[ClH:20].[NH2:1][C:2]1[C:7]([C:8]([F:10])([F:11])[F:9])=[CH:6][C:5]([CH:12]([NH:15][C:16]([CH3:18])([CH3:17])[CH3:19])[CH2:13][OH:14])=[CH:4][C:3]=1[Cl:20] |f:3.4|
|
Name
|
2-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-tert-butylaminoethanol
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1C(F)(F)F)C(CO)NC(C)(C)C)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Saturated solution of hydrogen chloride in isopropanol was added dropwise
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with anhydrous ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give crude 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylaminoethanol hydrochloride
|
Type
|
FILTRATION
|
Details
|
Filtered
|
Type
|
ADDITION
|
Details
|
anhydrous ether was added dropwise until small amount of crystals
|
Type
|
CUSTOM
|
Details
|
was precipitated
|
Type
|
FILTRATION
|
Details
|
Lyophilized and filtered
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=C(C=C(C=C1C(F)(F)F)C(CO)NC(C)(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |